N-methyl-2-[(2-nitrophenyl)amino]acetamide
Description
N-Methyl-2-[(2-nitrophenyl)amino]acetamide is a nitro-substituted acetamide derivative characterized by a 2-nitrophenylamino group attached to the methylene carbon of an N-methylacetamide backbone. This compound serves as a key intermediate in asymmetric synthesis, particularly in enantioselective Friedel-Crafts reactions for constructing indole-containing peptides .
Synthesis and Characterization: The compound is synthesized via oxidation of N-Methyl-2-(((2-nitrophenyl)thio)amino)acetamide (Nps-Gly-NHMe) using manganese(IV) oxide (MnO₂) in dichloromethane, yielding a yellow powder with 88% efficiency . Spectroscopic characterization includes:
Properties
IUPAC Name |
N-methyl-2-(2-nitroanilino)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3O3/c1-10-9(13)6-11-7-4-2-3-5-8(7)12(14)15/h2-5,11H,6H2,1H3,(H,10,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNTFJBKVMVKOEY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)CNC1=CC=CC=C1[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-2-[(2-nitrophenyl)amino]acetamide typically involves the reaction of 2-nitroaniline with N-methylacetamide. The reaction is carried out in the presence of a suitable catalyst and under controlled temperature conditions to ensure the desired product is obtained with high yield and purity. One common method involves the use of a solvent such as ethanol and a catalyst like triethylamine. The reaction mixture is heated to reflux for several hours, followed by cooling and purification of the product through recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase the efficiency of the process. The use of automated systems allows for precise control of temperature, pressure, and reaction time, leading to consistent product quality and reduced production costs.
Chemical Reactions Analysis
Types of Reactions
N-methyl-2-[(2-nitrophenyl)amino]acetamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, where the nitro group can be replaced by other substituents under appropriate conditions.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Electrophilic reagents such as halogens or sulfonyl chlorides in the presence of a Lewis acid catalyst.
Hydrolysis: Aqueous hydrochloric acid or sodium hydroxide solutions.
Major Products Formed
Reduction: 2-amino-N-methylphenylacetamide.
Substitution: Various substituted derivatives depending on the electrophile used.
Hydrolysis: 2-nitroaniline and acetic acid.
Scientific Research Applications
N-methyl-2-[(2-nitrophenyl)amino]acetamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of N-methyl-2-[(2-nitrophenyl)amino]acetamide depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular macromolecules, leading to therapeutic or toxic effects.
Comparison with Similar Compounds
Key Differences :
- The target compound lacks sulfur or halogens, distinguishing it from thio- or chloro-substituted analogs.
- Methoxy-substituted derivatives (e.g., N-(2-Methoxy-4-nitrophenyl)acetamide) exhibit altered solubility and electronic properties due to the electron-donating methoxy group .
Heterocyclic Derivatives
Key Differences :
- Indole- or triazole-containing derivatives (e.g., and ) demonstrate enhanced biological activity due to heterocyclic moieties.
- The target compound lacks heterocyclic rings, limiting its direct bioactivity but enhancing utility as a synthetic intermediate .
Bioactive Acetamide Derivatives
Key Differences :
- 2-(2-Methyl-3-nitrophenyl)acetamide is structurally simpler and used primarily as a reference material .
Physicochemical and Spectroscopic Data Analysis
Biological Activity
N-methyl-2-[(2-nitrophenyl)amino]acetamide is a compound that has garnered attention in various fields of biological research due to its potential pharmacological properties. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
This compound features a methyl group attached to the nitrogen atom of an acetamide moiety, along with a nitrophenyl group. Its molecular formula is with a molecular weight of approximately 178.19 g/mol. The presence of the nitro group is significant, as it influences the compound's reactivity and biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. This interaction can modulate various biochemical pathways, leading to diverse biological effects. While detailed mechanisms are still under investigation, preliminary studies suggest that the compound may exhibit antibacterial and antifungal properties.
Antimicrobial Properties
Recent studies have indicated that this compound possesses notable antimicrobial activity. It has been tested against several bacterial strains, demonstrating varying degrees of effectiveness:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 5.64 - 77.38 µM |
| Escherichia coli | 8.33 - 23.15 µM |
| Bacillus subtilis | 4.69 - 22.9 µM |
These results indicate that the compound may serve as a potential candidate for developing new antimicrobial agents, particularly in combating resistant strains .
Anti-inflammatory Effects
In addition to its antimicrobial properties, this compound has been explored for its anti-inflammatory effects. Compounds with similar structures have shown promise in inhibiting cyclooxygenase (COX) enzymes, which play a crucial role in inflammation pathways. This suggests that this compound may also exert anti-inflammatory effects, although further research is required to confirm this activity .
Structure-Activity Relationship (SAR)
Understanding the SAR of this compound is essential for optimizing its biological activity. The positioning of the nitro group appears to be critical in enhancing its antimicrobial potency. Comparisons with structurally similar compounds reveal that variations in functional groups can significantly alter biological outcomes:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| N-Methoxy-N-methyl-2-(4-nitrophenyl)acetamide | C10H12N2O4 | Different nitro group position |
| N,N-Dimethyl-2-(4-nitrophenyl)acetamide | C11H14N2O4 | Dimethyl substitution instead of methoxy |
This table illustrates how modifications can lead to changes in biological activity, emphasizing the importance of targeted structural modifications in drug design .
Case Studies and Research Findings
- Antibacterial Activity Study : A study examining the antibacterial efficacy of various nitro-substituted acetamides found that this compound exhibited significant activity against Gram-positive bacteria, suggesting its potential for therapeutic applications .
- Inflammation Inhibition Research : Another study highlighted the potential anti-inflammatory properties of related compounds, indicating that similar mechanisms might be applicable to this compound, warranting further investigation into its therapeutic benefits .
- Synergistic Effects Investigation : Preliminary findings suggest that combining this compound with other antimicrobial agents may enhance its efficacy, pointing towards possible synergistic effects that could improve treatment outcomes against resistant pathogens.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
